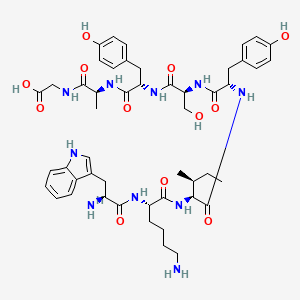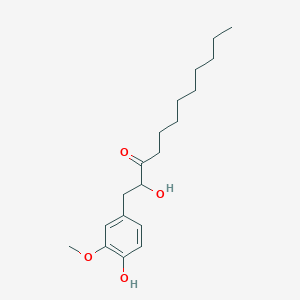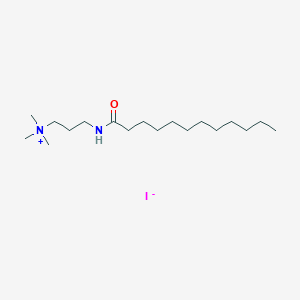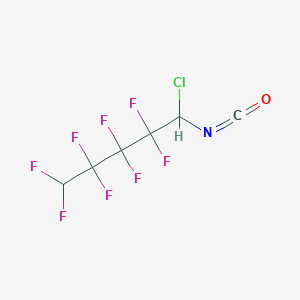
H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH is a peptide composed of eight amino acids: tryptophan, lysine, isoleucine, tyrosine, serine, tyrosine, alanine, and glycine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.
化学反応の分析
Types of Reactions
Peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, particularly those of tryptophan and tyrosine.
Reduction: Reduction reactions can break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.
科学的研究の応用
Peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying peptide synthesis techniques.
Biology: Serve as models for protein structure and function studies.
Medicine: Potential therapeutic agents for various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of new materials and as catalysts in chemical reactions.
作用機序
The mechanism of action of peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH depends on their specific sequence and structure. Generally, they interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biological pathways. For instance, they may bind to receptors on cell surfaces, triggering intracellular signaling cascades that result in physiological responses.
類似化合物との比較
Similar Compounds
Semaglutide: A peptide with a similar sequence used as a glucagon-like peptide-1 (GLP-1) receptor agonist for treating type 2 diabetes.
Uniqueness
H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH is unique due to its specific sequence, which determines its distinct biological activity and potential applications. Its combination of amino acids can confer unique binding properties and stability, making it valuable for various research and therapeutic purposes.
特性
CAS番号 |
267423-25-6 |
|---|---|
分子式 |
C49H66N10O12 |
分子量 |
987.1 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C49H66N10O12/c1-4-27(2)42(59-45(67)37(11-7-8-20-50)55-44(66)35(51)23-31-24-52-36-10-6-5-9-34(31)36)49(71)57-39(22-30-14-18-33(62)19-15-30)47(69)58-40(26-60)48(70)56-38(21-29-12-16-32(61)17-13-29)46(68)54-28(3)43(65)53-25-41(63)64/h5-6,9-10,12-19,24,27-28,35,37-40,42,52,60-62H,4,7-8,11,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,68)(H,55,66)(H,56,70)(H,57,71)(H,58,69)(H,59,67)(H,63,64)/t27-,28-,35-,37-,38-,39-,40-,42-/m0/s1 |
InChIキー |
RFHWGUFJUZWSSU-IVAUIPPSSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B14247723.png)
![2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14247729.png)
![Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane](/img/structure/B14247741.png)
![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate](/img/structure/B14247767.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)


![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)
![1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-](/img/structure/B14247797.png)



